CBP-501 Exhibits >100-Fold Greater Potency Than Its Direct Precursor Peptide TAT-S216A in G2 Checkpoint Abrogation
In the foundational study that generated CBP501, the compound was directly compared against TAT-S216A, the precursor fusion peptide from which it was optimized. CBP501 demonstrated >100-fold greater potency than TAT-S216A in G2 checkpoint abrogation assays, while retaining selective activity against cancer cells [1]. This direct head-to-head comparison used the same cell-cycle-phenotype-based assay system, establishing that the sequence modifications introduced during optimization (including amino acid substitutions and truncations) yielded a quantitatively and qualitatively superior G2 checkpoint abrogator. TAT-S216A had previously been characterized as a substrate-mimic inhibitor of kinases that phosphorylate Ser216 of CDC25C, but its potency was insufficient for clinical development [2].
| Evidence Dimension | Relative potency in G2 checkpoint abrogation (cell-cycle-phenotype assay measuring reduction of G2 phase accumulation in DNA-damaged cells) |
|---|---|
| Target Compound Data | CBP501: >100-fold more potent than TAT-S216A (exact fold change not numerically disclosed; described as '>100-fold') |
| Comparator Or Baseline | TAT-S216A (precursor G2-abrogating fusion peptide containing CDC25C Ser216-surrounding sequence fused to HIV-TAT transduction domain) |
| Quantified Difference | >100-fold improvement in potency |
| Conditions | Cell-cycle-phenotype-based optimization protocol; DNA-damaged cancer cell lines; measurement of G2 phase accumulation reduction without affecting M phase accumulation in cells treated with microtubule-disrupting compounds |
Why This Matters
This >100-fold potency gain directly addresses the key limitation of first-generation peptide G2 checkpoint abrogators, establishing CBP501 as the only peptide in this class with sufficient potency to advance to clinical development, and provides a clear quantitative justification for selecting CBP501 acetate over any TAT-S216A-based analogs for research or clinical formulation.
- [1] Sha SK, Sato T, Kobayashi H, Ishigaki M, Yamamoto S, Sato H, Takada A, Nakajyo S, Mochizuki Y, Friedman JM, Cheng FC, Okura T, Kimura R, Kufe DW, VonHoff DD, Kawabe T. Cell cycle phenotype-based optimization of G2-abrogating peptides yields CBP501 with a unique mechanism of action at the G2 checkpoint. Mol Cancer Ther. 2007 Jan;6(1):147-53. doi: 10.1158/1535-7163.MCT-06-0371. View Source
- [2] US Patent Application 20100112089. Peptide compound and use thereof. CanBas Co., Ltd. Filed November 21, 2008. Published May 6, 2010. View Source
